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molecular formula C9H14O3 B145176 Ethyl 2-(oxan-4-ylidene)acetate CAS No. 130312-00-4

Ethyl 2-(oxan-4-ylidene)acetate

Cat. No. B145176
M. Wt: 170.21 g/mol
InChI Key: HMRYLZJIPRVVCW-UHFFFAOYSA-N
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Patent
US09115079B2

Procedure details

Triethyl phosphonoacetate (22.6 g, 99.88 mmol) was added to a solution of dihydro-2H-pyran-4(3H)-one (10.0 g, 99.88 mmol) in DMF (100 ml) at room temperature, and the mixture was stirred at 80° C. for 15 hr. The mixture was allowed to cool to room temperature, was diluted with water, and was extracted with ether. The organic layer was washed with water and saturated brine, was dried over anhydrous magnesium sulfate, and the filtrate was concentrated under reduced pressure. The residue was chromatographed on silica gel column (hexane:ethyl acetate=95:5) to give the title compound as a yellow oil (13.2 g, yield 78%).
[Compound]
Name
Triethyl phosphonoacetate
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[OH2:8]>CN(C=O)C>[O:1]1[CH2:6][CH2:5][C:4](=[CH:3][C:2]([O:1][CH2:6][CH3:5])=[O:8])[CH2:3][CH2:2]1

Inputs

Step One
Name
Triethyl phosphonoacetate
Quantity
22.6 g
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel column (hexane:ethyl acetate=95:5)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
O1CCC(CC1)=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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